15-Tetracosenamide
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Overview
Description
Preparation Methods
15-Tetracosenamide can be synthesized using several methods. One common synthetic route involves the use of cis-15-tetracosenoic acid, DMAP (4-dimethylaminopyridine), and dicyclohexyl carbodiimide . Another method utilizes palmitic acid, 1′-carbonyldiimidazole, and DMAP to afford N-benzylpalmitamide in large quantities . These methods typically require purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
15-Tetracosenamide undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of this compound into 15-tetracosenoic acid and ammonia in the presence of water.
Oxidation and Reduction:
Substitution: Substitution reactions can occur, particularly involving the amide group, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
15-Tetracosenamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 15-tetracosenamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance endurance by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels . These effects suggest that this compound may influence metabolic pathways related to energy production and fatigue reduction.
Comparison with Similar Compounds
15-Tetracosenamide is similar to other fatty amides, such as:
- N-benzyl-9-oxo-12Z-octadecenamide
- N-benzyl-9-oxo-12Z,15Z-octadecadienamide
- N-benzyl-13-oxo-9E,11E-octadecadienamide
- N-(m-methoxybenzyl)hexadecanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific structure and the particular biological effects it exerts, such as its anti-fatigue properties .
Properties
Molecular Formula |
C42H81NO3 |
---|---|
Molecular Weight |
648.1 g/mol |
IUPAC Name |
(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17+,37-35+/t40-,41?/m0/s1 |
InChI Key |
VJSBNBBOSZJDKB-RWBPQIQHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
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